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Compound of Interest

Compound Name: (4-Tetrazol-1-yl-phenyl)-acetic acid

Cat. No.: B1269748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (4-
Tetrazol-1-yl-phenyl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry

and materials science. This document is designed to be a living resource, consolidating

available technical data and outlining methodologies for its synthesis and analysis.

Chemical Identity and Physical Properties
(4-Tetrazol-1-yl-phenyl)-acetic acid is a white to off-white solid compound. The tetrazole ring,

a bioisostere of the carboxylic acid functional group, imparts unique electronic and metabolic

properties, making it a valuable moiety in drug design.

Table 1: Core Chemical and Physical Data
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Property Value Source(s)

IUPAC Name
2-(4-(1H-tetrazol-1-

yl)phenyl)acetic acid
N/A

CAS Number 462068-57-1 [1][2][3]

Molecular Formula C₉H₈N₄O₂ [1][2][3]

Molecular Weight 204.19 g/mol [2]

Appearance Solid [1]

Melting Point 173-175 °C [4]

Density 1.45 g/cm³ [4]

Spectroscopic and Analytical Data
Definitive characterization of (4-Tetrazol-1-yl-phenyl)-acetic acid relies on a combination of

spectroscopic techniques. While specific spectra for this compound are not widely published in

publicly accessible databases, data for structurally related compounds can provide valuable

comparative insights. Commercial suppliers may provide compound-specific data upon

request[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the phenyl ring, the methylene protons of the acetic acid moiety, and the

lone proton on the tetrazole ring. The splitting patterns and chemical shifts of the phenyl

protons would indicate a para-substitution pattern.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid

carbon, the carbons of the phenyl and tetrazole rings, and the methylene carbon.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional

groups present in the molecule. Key expected vibrations include:
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Broad O-H stretch from the carboxylic acid.

C=O stretch of the carboxylic acid.

C=C and C-H stretches of the aromatic ring.

N=N and C-N stretches associated with the tetrazole ring.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation

pattern can provide structural information, showing characteristic losses of the carboxylic acid

group and fragmentation of the heterocyclic and aromatic rings.

Synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid
A plausible and commonly employed synthetic route to (4-Tetrazol-1-yl-phenyl)-acetic acid
involves the formation of the tetrazole ring from a corresponding amine precursor. The following

is a proposed, logical synthesis protocol based on established methodologies for tetrazole

formation.

Proposed Synthetic Pathway

Step 1: Diazotization Step 2: Azide Formation Step 3: Cycloaddition

4-Aminophenylacetic acid Diazonium Salt Intermediate

NaNO₂, HCl
0-5 °C 4-Azidophenylacetic acid

NaN₃
(4-Tetrazol-1-yl-phenyl)-acetic acidTriethyl orthoformate, Acetic Acid

Click to download full resolution via product page

Caption: Proposed synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid.

Detailed Experimental Protocol
Materials:
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4-Aminophenylacetic acid[7]

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Sodium azide (NaN₃)

Triethyl orthoformate

Glacial acetic acid

Appropriate organic solvents (e.g., water, ethanol)

Step 1: Diazotization of 4-Aminophenylacetic acid

Suspend 4-aminophenylacetic acid in an aqueous solution of hydrochloric acid.

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the

temperature below 5 °C.

Continue stirring for 30 minutes at this temperature to ensure complete formation of the

diazonium salt.

Causality:The diazotization reaction, a cornerstone of aromatic chemistry, converts the primary

amine into a highly reactive diazonium group. This group is an excellent leaving group (as N₂

gas), facilitating subsequent nucleophilic substitution.

Step 2: Formation of 4-Azidophenylacetic acid

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution.

Vigorous nitrogen evolution will be observed.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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The resulting 4-azidophenylacetic acid may precipitate or can be extracted with a suitable

organic solvent.

Causality:The azide anion (N₃⁻) acts as a nucleophile, displacing the diazonium group to form

the aryl azide. This reaction is typically efficient and high-yielding.

Step 3: [3+2] Cycloaddition to form the Tetrazole Ring

Dissolve the crude 4-azidophenylacetic acid in a mixture of triethyl orthoformate and glacial

acetic acid.

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and pour it into ice water.

The precipitated solid, (4-Tetrazol-1-yl-phenyl)-acetic acid, can be collected by filtration.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

the pure compound.

Causality:This step is a formal [3+2] cycloaddition reaction. The orthoformate, in the presence

of an acid catalyst, reacts with the terminal nitrogen of the azide to initiate ring closure, forming

the stable 1-substituted tetrazole ring.

Reactivity and Stability
Tetrazole-containing compounds are known to be high-energy materials. While (4-Tetrazol-1-
yl-phenyl)-acetic acid itself is not classified as an explosive, precautions should be taken.

Thermal Stability: The compound is a solid with a relatively high melting point, suggesting

moderate thermal stability. However, decomposition at elevated temperatures may be

vigorous.

Chemical Stability: The compound is stable under normal laboratory conditions. Strong

oxidizing or reducing agents should be avoided. The tetrazole ring is generally resistant to

metabolic degradation, a property often exploited in drug design.
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Hazards: The primary hazards are irritation to the skin and eyes (H315, H319)[8]. It is also

classified as a flammable solid (H228)[8]. As with many fine organic powders, there is a

potential for dust explosion.

Potential Pharmacological Applications
While specific pharmacological studies on (4-Tetrazol-1-yl-phenyl)-acetic acid are not

extensively reported in the literature, the broader class of tetrazole derivatives has shown a

wide range of biological activities. This suggests that the title compound could be a valuable

scaffold for drug discovery.

Diagram of Potential Pharmacological Relevance

Potential Biological Activities of Tetrazole Derivatives

 Bioisostere of Carboxylic Acid

Analgesic

Analgesic effects observed in related pyrazole-tetrazoles

Anti-inflammatory

Anti-inflammatory properties are common in tetrazole compounds

Antihypertensive

Potential as angiotensin II receptor antagonists

Anticancer

Some tetrazole derivatives exhibit cytotoxic activity

Antimicrobial

Derivatives of the precursor 4-aminophenylacetic acid show antimicrobial activity [4]

Click to download full resolution via product page

Caption: Potential pharmacological roles of (4-Tetrazol-1-yl-phenyl)-acetic acid.

The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) and other

biologically active phenylacetic acid derivatives warrants further investigation into its potential

analgesic, anti-inflammatory, and other therapeutic effects[9][10].

Analytical Methodologies
For the quality control and analysis of (4-Tetrazol-1-yl-phenyl)-acetic acid, High-Performance

Liquid Chromatography (HPLC) is the method of choice.

Recommended HPLC Method
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A reverse-phase HPLC method would be suitable for the analysis of this compound. The

following is a general protocol that can be optimized for specific applications.

Table 2: General HPLC Parameters

Parameter Recommended Condition

Column
C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5

µm)

Mobile Phase
A: 0.1% Phosphoric Acid or Formic Acid in

WaterB: Acetonitrile or Methanol

Gradient
A suitable gradient from high aqueous to high

organic

Flow Rate 1.0 mL/min

Detection UV at an appropriate wavelength (e.g., 254 nm)

Injection Volume 10 µL

Column Temperature 30 °C

Self-Validating System:The inclusion of an internal standard and the analysis of a reference

standard of known purity are crucial for method validation. System suitability parameters such

as peak asymmetry, theoretical plates, and reproducibility of injections should be established to

ensure the reliability of the results.

Conclusion
(4-Tetrazol-1-yl-phenyl)-acetic acid is a compound with significant potential in various

scientific fields, particularly in medicinal chemistry. This guide has consolidated the available

data on its chemical and physical properties and provided a logical framework for its synthesis

and analysis. Further research is warranted to fully elucidate its spectroscopic characteristics,

optimize its synthesis, and explore its pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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